3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFNO2S/c11-6-1-7-16(14,15)13-8-9-2-4-10(12)5-3-9/h2-5,13H,1,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQCVXJJAZGSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNS(=O)(=O)CCCCl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide typically involves the reaction of 3-chloropropane-1-sulfonyl chloride with 4-fluorobenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a metal catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dichloromethane or ethanol, and bases like triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like hydrogen gas and palladium on carbon.
Major Products:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids or sulfonyl chlorides.
Reduction Reactions: Products include amines.
Scientific Research Applications
Chemistry: 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in various chemical reactions to introduce sulfonamide functionality .
Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems. It is often used in assays to investigate enzyme inhibition and protein binding .
Medicine: Sulfonamide derivatives are known for their antibacterial and antifungal properties, and this compound may serve as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of 3-chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Functional Group Impact: The sulfonamide group in the target compound distinguishes it from amide analogs like 3-chloro-N-(4-fluorophenyl)propanamide. Vemurafenib, a clinically validated sulfonamide, demonstrates how aromatic chlorophenyl and difluorophenyl substituents contribute to selective kinase inhibition .
Substituent Effects: The 4-fluorobenzyl group in the target compound may confer metabolic stability compared to non-fluorinated analogs, as fluorine often reduces oxidative degradation.
Research Findings and Implications
- The fluorophenyl and chloroalkyl motifs in the target compound may similarly interact with hydrophobic pockets in protein targets, as seen in GLUT4 inhibitors .
- Synthetic Accessibility : The simplicity of the target compound’s structure (compared to vemurafenib) suggests easier synthetic modification for structure-activity relationship (SAR) studies, particularly in optimizing substituents for potency or solubility.
Biological Activity
3-Chloro-N-[(4-fluorophenyl)methyl]propane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its potential biological activities. This article consolidates available data on its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties.
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₉H₈ClFNO₂S
- Molecular Weight : 233.68 g/mol
- CAS Number : 347-93-3
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. The compound demonstrated significant activity against several bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Minimum Bactericidal Concentration (MBC) μg/mL |
|---|---|---|
| Staphylococcus aureus | 15 | 30 |
| Escherichia coli | 20 | 40 |
| Pseudomonas aeruginosa | 25 | 50 |
These results indicate that the compound exhibits a broad spectrum of antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Antitumor Activity
In vitro studies have shown that compounds similar to this compound possess antitumor effects. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
A study assessed the cytotoxic effects of the compound on various cancer cell lines:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 18 | Inhibition of angiogenesis |
The findings suggest that the compound may be a promising candidate for further development in cancer therapeutics due to its ability to induce apoptosis and inhibit tumor growth .
Anti-inflammatory Activity
This compound also exhibits anti-inflammatory properties. Research indicates that it can reduce inflammation markers in vitro and in vivo.
The anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action can be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
Q & A
Q. How does the chloro-sulfonamide motif influence intermolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
